molecular formula C21H25FN2O2 B15149045 1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B15149045
M. Wt: 356.4 g/mol
InChI Key: IWLSSOBQUXQYCC-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a fluorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a methoxybenzyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-[(2-bromophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-[(2-fluorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide

Uniqueness

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methoxy group can influence its solubility and reactivity.

Properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O2/c1-26-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25)

InChI Key

IWLSSOBQUXQYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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